molecular formula C4H9NOS B12003686 Carbamothioic acid, O-isopropyl ester CAS No. 691-61-2

Carbamothioic acid, O-isopropyl ester

Cat. No.: B12003686
CAS No.: 691-61-2
M. Wt: 119.19 g/mol
InChI Key: XOOVLDXDHKQPCR-UHFFFAOYSA-N
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Description

o-Isopropyl thiocarbamate is a chemical compound belonging to the class of thiocarbamates. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, medicine, and industry. o-Isopropyl thiocarbamate is particularly noted for its role as a flotation agent in the mining industry, where it is used to separate valuable minerals from ores.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Isopropyl thiocarbamate can be synthesized through several methods. One common method involves the reaction of xanthate with an aliphatic amine in the presence of a catalyst. The reaction typically occurs at temperatures ranging from 60 to 90°C, and catalysts such as soluble palladium salt, nickel salt, or other rare metal salts are used .

Another method involves the esterification of xanthate with chlorohydrocarbon, followed by aminolysis with an aliphatic amine. This method requires temperatures between 25 and 70°C for esterification and 15 to 70°C for aminolysis .

Industrial Production Methods: In industrial settings, the xanthate esterification-aminolysis method is often preferred due to its higher yield and efficiency. the one-step catalytic method is simpler and easier to operate, though it has a lower yield and is less commonly used in industry .

Chemical Reactions Analysis

Types of Reactions: o-Isopropyl thiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It exists in two forms: thione form in acidic and neutral mediums and thiol form in alkaline mediums. These forms can interconvert depending on the pH of the medium .

Common Reagents and Conditions: Common reagents used in the reactions of o-Isopropyl thiocarbamate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed: The major products formed from the reactions of o-Isopropyl thiocarbamate depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various thiocarbamate derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to o-Isopropyl thiocarbamate include other thiocarbamates such as o-ethyl-N-ethyl thiocarbamate, o-butyl-N-butyl thiocarbamate, and o-ethyl-N-propyl thiocarbamate . These compounds share similar chemical structures and properties but differ in their alkyl groups.

Uniqueness: o-Isopropyl thiocarbamate is unique in its specific alkyl group, which influences its chemical reactivity and applications. Compared to other thiocarbamates, it may exhibit different adsorption properties and efficacy as a flotation agent, making it particularly suitable for certain types of mineral ores .

Properties

CAS No.

691-61-2

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

O-propan-2-yl carbamothioate

InChI

InChI=1S/C4H9NOS/c1-3(2)6-4(5)7/h3H,1-2H3,(H2,5,7)

InChI Key

XOOVLDXDHKQPCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)N

Origin of Product

United States

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